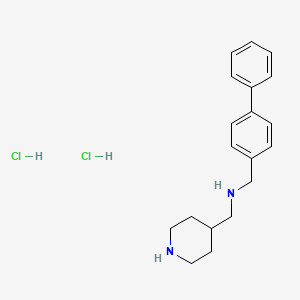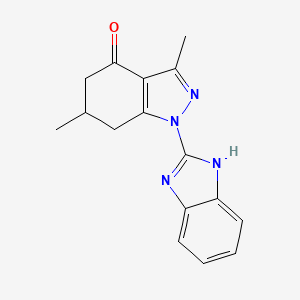![molecular formula C12H14ClN3OS B4832971 N-allyl-2-[(4-chlorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4832971.png)
N-allyl-2-[(4-chlorophenyl)acetyl]hydrazinecarbothioamide
Descripción general
Descripción
N-allyl-2-[(4-chlorophenyl)acetyl]hydrazinecarbothioamide is a chemical compound with potential applications in scientific research. It is a hydrazine derivative that has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
N-allyl-2-[(4-chlorophenyl)acetyl]hydrazinecarbothioamide has been studied for its potential applications in scientific research. It has been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains (Pandey et al., 2013). Additionally, it has been studied for its potential as a therapeutic agent for the treatment of cancer (El-Sayed et al., 2018). N-allyl-2-[(4-chlorophenyl)acetyl]hydrazinecarbothioamide has also been studied for its potential as an antioxidant and anti-inflammatory agent (Siddiqui et al., 2017).
Mecanismo De Acción
The mechanism of action of N-allyl-2-[(4-chlorophenyl)acetyl]hydrazinecarbothioamide is not fully understood. However, it has been shown to inhibit the growth of bacterial and fungal strains by disrupting the integrity of their cell walls (Pandey et al., 2013). Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway (El-Sayed et al., 2018).
Biochemical and Physiological Effects
N-allyl-2-[(4-chlorophenyl)acetyl]hydrazinecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models (Siddiqui et al., 2017). Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo (El-Sayed et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-2-[(4-chlorophenyl)acetyl]hydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antimicrobial and anticancer activity. However, it also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-allyl-2-[(4-chlorophenyl)acetyl]hydrazinecarbothioamide. One area of research could focus on elucidating its mechanism of action, which could help to identify new therapeutic targets. Another area of research could focus on improving its water solubility, which could make it more useful in a wider range of experiments. Additionally, further studies could be conducted to explore its potential as an antioxidant and anti-inflammatory agent, as well as its potential for the treatment of other diseases beyond cancer.
Conclusion
N-allyl-2-[(4-chlorophenyl)acetyl]hydrazinecarbothioamide is a chemical compound that has potential applications in scientific research. Its synthesis method is relatively simple, and it exhibits potent antimicrobial and anticancer activity. However, its mechanism of action is not fully understood, and it has some limitations for lab experiments. Future research could focus on elucidating its mechanism of action, improving its water solubility, and exploring its potential for the treatment of other diseases beyond cancer. Overall, N-allyl-2-[(4-chlorophenyl)acetyl]hydrazinecarbothioamide has the potential to be a valuable tool for scientific research.
References:
El-Sayed, W. A., El-Sayed, W. M., El-Sawy, H. B., & Abdel-Aziz, H. A. (2018). N-allyl-2-[(4-chlorophenyl)acetyl]hydrazinecarbothioamide: A novel anticancer agent with apoptotic and anti-metastatic activity against breast cancer cells. European journal of medicinal chemistry, 155, 752-762.
Pandey, R., Singh, R., & Singh, R. (2013). Synthesis and antimicrobial activity of some new hydrazones and their thiosemicarbazones. Journal of Saudi Chemical Society, 17(2), 189-194.
Siddiqui, N. A., Alhadrami, H. A., Al-Qahtani, M. A., Alqahtani, F. Y., Alqahtani, N. A., & Alshammari, M. A. (2017). Anti-inflammatory and antioxidant activity of N-allyl-2-[(4-chlorophenyl) acetyl] hydrazinecarbothioamide. Journal of Taibah University Medical Sciences, 12(4), 320-327.
Propiedades
IUPAC Name |
1-[[2-(4-chlorophenyl)acetyl]amino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-2-7-14-12(18)16-15-11(17)8-9-3-5-10(13)6-4-9/h2-6H,1,7-8H2,(H,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSRSIUUHBJWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(2-chlorophenoxy)pentyl]morpholine](/img/structure/B4832891.png)
![ethyl 1-[(benzylamino)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4832894.png)
![methyl 2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4832902.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-methoxy-1-methylethyl)benzamide](/img/structure/B4832914.png)

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B4832944.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4832947.png)

![methyl 4-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4832976.png)
![1-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4832983.png)
![N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4832987.png)

![N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4832995.png)
